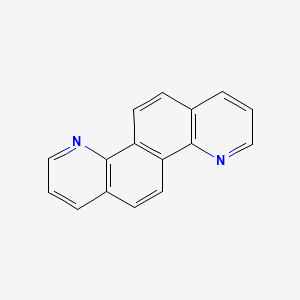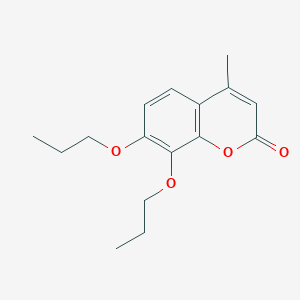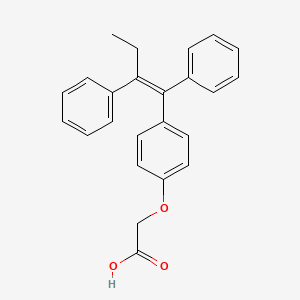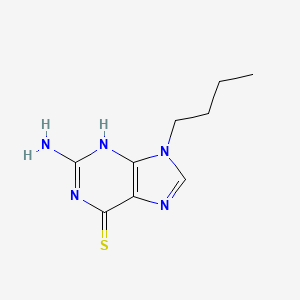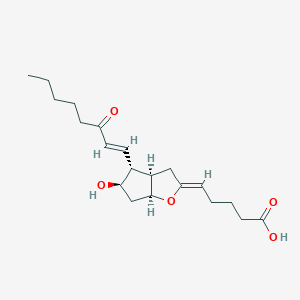
15-dehydro-prostaglandin I2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-dehydro-prostaglandin I2 is a prostaglandins I. It derives from a prostaglandin I2. It is a conjugate acid of a 15-dehydro-prostaglandin I2(1-).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Functions
15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2), a derivative of Prostaglandin D2, is known for its anti-inflammatory properties. It acts through PGD2 receptors (DP1 and DP2) and interacts with intracellular targets like the intranuclear receptor PPARgamma. This interaction is crucial for many of the anti-inflammatory functions of 15d-PGJ2 (Scher & Pillinger, 2005).
Mitochondrial Respiratory Complex I Target
15d-PGJ2 has been shown to target the mitochondrial respiratory complex I, notably inhibiting the activity of NADH-ubiquinone reductase (complex I) of the mitochondrial respiratory chain. This inhibition leads to an increase in reactive oxygen species generation by complex I (Martinez, Pérez-Castillo, & Santos, 2005).
Role in Tissue Repair and Regeneration
15-Prostaglandin dehydrogenase (15-PGDH) degrades prostaglandins including PGE2, a process that is a negative regulator of tissue repair and regeneration in multiple organs. Inhibitors of 15-PGDH can elevate in vivo levels of PGE2 and promote healing and tissue regeneration, suggesting a role in medical therapies aimed at tissue repair (Antczak et al., 2017).
Hair Follicle Protection
In the context of hair growth, 15-PGDH is expressed in human hair follicles mainly in melanocytes and keratinocytes. This enzyme is considered a potential target to sustain local prostaglandin production, which could influence hair and skin health (Michelet et al., 2008).
Induction of Neuronal Apoptosis
15d-PGJ2 has been observed to induce apoptotic cell death in neuronal cells, making it a relevant compound in studies related to neurodegenerative diseases and neuronal injuries. Its role in activating certain gene responses, including those associated with the p53 protein, highlights its significance in neurobiological research (Kondo et al., 2002).
Tumor Suppressor Role
15-PGDH, which catabolizes 15d-PGJ2, has been identified as a potential tumor suppressor. Its down-regulation in several tumors, leading to elevated levels of prostaglandins, suggests its role in cancer progression and potential as a target in cancer therapy (Tai, 2011).
Inhibitor Identification for 15-PGDH
Studies have identified high-affinity inhibitors of 15-PGDH, which is key for inactivating prostaglandins. These inhibitors are important tools for further studies in prostaglandin-signaling pathways and could have therapeutic applications (Niesen et al., 2010).
Eigenschaften
Produktname |
15-dehydro-prostaglandin I2 |
|---|---|
Molekularformel |
C20H30O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,16-19,22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t16-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
YCLHGWBUIYKBPM-ABXKVQRYSA-N |
Isomerische SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O |
Kanonische SMILES |
CCCCCC(=O)C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O |
Synonyme |
15-keto-PGI2 15-ketoprostaglandin I2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)
![N-[2-(2-ethyl-1-piperidinyl)ethyl]-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide](/img/structure/B1230787.png)
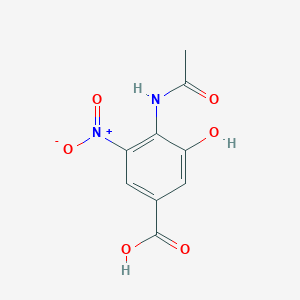
![1-(4-fluorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B1230789.png)
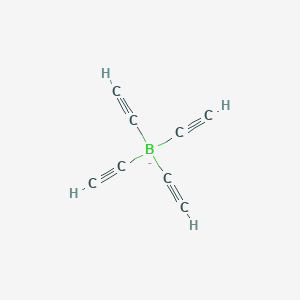
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)
![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)
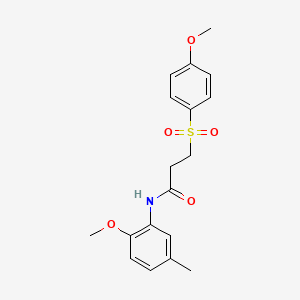
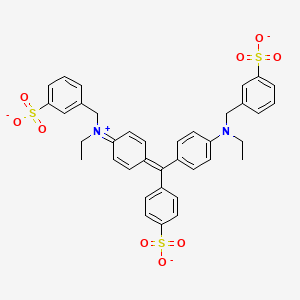
![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
